6-Methoxyquinazolin-4-OL - 19181-64-7

6-Methoxyquinazolin-4-OL

Catalog Number: EVT-1192872
CAS Number: 19181-64-7
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methoxyquinazolin-4-ol derivatives have been the subject of extensive research due to their diverse pharmacological properties. These compounds have been investigated for their potential use in treating various diseases, including cancer, infectious diseases, and as enzyme inhibitors. The following analysis delves into the mechanism of action and applications of 6-methoxyquinazolin-4-ol derivatives across different fields, based on the findings from recent studies.


Synthesis Analysis
  • Synthesis Analysis: The synthesis of 6-Methoxyquinazolin-4-ol can potentially be achieved through various synthetic routes, drawing inspiration from the synthesis of similar compounds mentioned in the provided abstracts. For instance:
    • Condensation Reactions: Similar to the synthesis of 2-amino-6-(substitutedphenyl)-5-methylpyrimidin-4-ol derivatives using PEG-400 [], a multicomponent condensation reaction involving a suitable benzene derivative, formamide, and a one-carbon source could be explored.
    • Cyclization Reactions: The microwave-assisted tandem Heck-Sonogashira reaction followed by silver-catalyzed cyclization to synthesize pyrido[2,3-d]pyrimidines [] can serve as a starting point to design a synthetic route for 6-Methoxyquinazolin-4-ol.

Medicinal Chemistry:

  • Applications:
    • Anticancer Activity: Quinazoline derivatives are known for their anticancer properties [, , ]. The synthesis of 6-Methoxyquinazolin-4-ol and its analogues could lead to the identification of novel anticancer agents with improved efficacy and selectivity.
    • Antidiabetic Activity: Given the reported antidiabetic activity of the bioactive compound 11-methoxy-2-methyltridecane-4-ol [], exploring the potential of 6-Methoxyquinazolin-4-ol for antidiabetic applications could be a promising research direction.
    • Anti-inflammatory Activity: Drawing inspiration from the anti-inflammatory effects of Terpinen-4-ol [], investigating the potential of 6-Methoxyquinazolin-4-ol as an anti-inflammatory agent could be of interest.

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

  • Compound Description: This compound serves as a key intermediate in the synthesis of 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one. []
  • Relevance: This compound shares the core quinazoline ring system with 6-methoxyquinazolin-4-ol. Both compounds possess a methoxy group at position 7. They differ in the substituents at positions 4 and 6, highlighting the versatility of the quinazoline scaffold for developing diverse chemical entities. []

4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound is structurally analogous to 6-methoxyquinazolin-4-ol, sharing the quinazoline framework and a methoxy substituent at position 7. The differences in substituents at positions 4 and 6 illustrate the potential for structural modifications around the quinazoline core, leading to diverse chemical entities. []

7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)

  • Compound Description: CUDC-101 is a potent, multi-acting inhibitor currently under clinical development. It exhibits inhibitory activity against histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). CUDC-101 displays significant antiproliferative activity in various tumor cell lines and promotes tumor regression in xenograft models of different cancers, including non-small cell lung cancer (NSCLC), liver, breast, head and neck, colon, and pancreatic cancers. []
  • Relevance: CUDC-101 shares a similar core structure with 6-methoxyquinazolin-4-ol, incorporating the quinazoline ring system and a methoxy group at position 7. The presence of additional substituents and functional groups in CUDC-101 underscores the potential for expanding the structural complexity of the core quinazoline scaffold to achieve multi-target activity. []

(4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl (2R)-2,4-dimethylpiperazine-1-carboxylate (AZD3759)

  • Compound Description: AZD3759 is an investigational drug candidate with potent central nervous system penetration. It is currently in Phase 1 clinical trials for treating brain metastases, demonstrating significant potential as a therapeutic agent. []
  • Relevance: This compound features the core quinazoline structure found in 6-methoxyquinazolin-4-ol, with both molecules having a methoxy group at position 7. The structural variations at other positions in AZD3759 highlight the versatility of the quinazoline scaffold in medicinal chemistry for developing compounds with specific pharmacological properties. []
Mechanism of Action

**Antimalarial Activity and Hemotoxic

Properties

CAS Number

19181-64-7

Product Name

6-Methoxyquinazolin-4-OL

IUPAC Name

6-methoxy-3H-quinazolin-4-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)

InChI Key

NOFVNLZQAOGUIT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=CNC2=O

Canonical SMILES

COC1=CC2=C(C=C1)NC=NC2=O

Isomeric SMILES

COC1=CC2=C(C=C1)NC=NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.